An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of [3-(1H-pyrazol-1-ylmethyl)phenyl]methanol
An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of [3-(1H-pyrazol-1-ylmethyl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthetic route, and potential applications of [3-(1H-pyrazol-1-ylmethyl)phenyl]methanol. While experimental data for this specific molecule is not widely available, this document leverages established chemical principles and data from structurally related compounds to present a robust predictive profile. The pyrazole moiety is a cornerstone in medicinal chemistry, recognized for its diverse biological activities.[1] This guide offers a foundational understanding of the title compound, intended to facilitate further research and application in drug discovery and materials science.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a versatile pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The unique electronic and steric properties of the pyrazole ring allow for diverse substitution patterns, enabling fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. This guide focuses on [3-(1H-pyrazol-1-ylmethyl)phenyl]methanol, a molecule that combines the pyrazole scaffold with a benzyl alcohol moiety, a common structural motif in organic synthesis and medicinal chemistry.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for [3-(1H-pyrazol-1-ylmethyl)phenyl]methanol, the following physicochemical properties are predicted based on the known properties of its core structural fragments: 1-benzyl-1H-pyrazole and 3-(hydroxymethyl)phenol.
| Property | Predicted Value | Rationale and Supporting Data |
| Molecular Formula | C₁₀H₁₀N₂O | Based on its chemical structure. |
| Molecular Weight | 174.20 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to light yellow solid or viscous liquid | 1-benzyl-1H-pyrazole is a colorless to light yellow liquid, while 3-hydroxybenzyl alcohol is a pink or beige to brown crystalline powder.[2][3] The combination suggests a low melting solid or a viscous liquid at room temperature. |
| Boiling Point | > 260 °C | 1-benzyl-1H-pyrazole has a boiling point of 255-257 °C.[2] The addition of the hydroxyl group is expected to increase the boiling point due to hydrogen bonding. |
| Melting Point | Estimated 65-75 °C | 3-Hydroxybenzyl alcohol has a melting point of 69-72 °C.[3] The N-pyrazolylmethyl substituent may slightly alter the crystal packing, but a similar melting point is anticipated. |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, and chlorinated solvents. | The pyrazole and alcohol functionalities will contribute to some water solubility. 3-Hydroxybenzyl alcohol is water-soluble.[3] However, the overall aromatic character suggests limited aqueous solubility. Good solubility in polar organic solvents is expected. |
| pKa | ~2.0 (basic); ~14.0 (acidic) | The pyrazole ring is weakly basic, with a predicted pKa of ~2.0 for the protonated form, similar to 1-benzyl-1H-pyrazole.[2][4] The benzylic alcohol is weakly acidic, with an estimated pKa around 14. |
Proposed Synthesis Pathway
A plausible and efficient synthesis of [3-(1H-pyrazol-1-ylmethyl)phenyl]methanol can be achieved in a two-step process starting from commercially available 3-formylbenzonitrile. This pathway involves the reduction of the nitrile to a primary amine, followed by diazotization and Sandmeyer reaction to introduce the hydroxyl group, subsequent N-alkylation of pyrazole with the resulting benzyl bromide, and a final reduction of the aldehyde to the target benzyl alcohol. A more direct approach, however, would be the N-alkylation of pyrazole with 3-(bromomethyl)benzaldehyde followed by reduction. An even more straightforward synthesis would involve the N-alkylation of pyrazole with 3-formylbenzyl bromide, followed by reduction of the aldehyde. The most common laboratory synthesis would likely involve the N-alkylation of pyrazole with 3-formylbenzyl bromide, followed by reduction of the aldehyde.
A reliable synthetic approach would involve a two-step process starting from 3-formylbenzyl bromide and pyrazole.
Step 1: N-Alkylation of Pyrazole
The first step is the N-alkylation of pyrazole with 3-formylbenzyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole, making it a more potent nucleophile.
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Reaction: Pyrazole + 3-Formylbenzyl bromide → 3-(1H-pyrazol-1-ylmethyl)benzaldehyde
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Reagents and Conditions:
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Solvent: A polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF).
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Base: A mild inorganic base like potassium carbonate (K₂CO₃) or a stronger organic base such as triethylamine (TEA).
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Temperature: Room temperature to gentle heating (40-60 °C) to facilitate the reaction without promoting side reactions.
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Work-up: The reaction mixture is typically filtered to remove the inorganic salts, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction of the Aldehyde
The second step is the reduction of the aldehyde group of 3-(1H-pyrazol-1-ylmethyl)benzaldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.
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Reaction: 3-(1H-pyrazol-1-ylmethyl)benzaldehyde → [3-(1H-pyrazol-1-ylmethyl)phenyl]methanol
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Reagents and Conditions:
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Reducing Agent: Sodium borohydride (NaBH₄).
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Solvent: A protic solvent such as methanol (MeOH) or ethanol (EtOH).
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Temperature: Typically carried out at 0 °C to room temperature.
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Work-up: The reaction is quenched by the addition of water or a dilute acid (e.g., 1M HCl) to destroy the excess NaBH₄. The product is then extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the final product.
Caption: Proposed two-step synthesis of [3-(1H-pyrazol-1-ylmethyl)phenyl]methanol.
Predicted Spectroscopic Data
The following spectroscopic data are predicted for [3-(1H-pyrazol-1-ylmethyl)phenyl]methanol. These predictions are based on established chemical shift ranges and fragmentation patterns of similar molecules.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the pyrazole, phenyl, methylene, and hydroxyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 | d | 1H | H-5 (pyrazole) | The proton at the 5-position of the pyrazole ring is typically downfield. |
| ~7.4 | d | 1H | H-3 (pyrazole) | The proton at the 3-position of the pyrazole ring. |
| ~7.3-7.1 | m | 4H | Aromatic (phenyl) | The four protons on the meta-substituted phenyl ring will appear as a complex multiplet. |
| ~6.2 | t | 1H | H-4 (pyrazole) | The proton at the 4-position of the pyrazole ring is typically the most upfield of the pyrazole protons. |
| ~5.3 | s | 2H | -CH₂- (benzyl) | The benzylic protons adjacent to the pyrazole nitrogen are expected to be a singlet in this range.[5] |
| ~4.6 | s | 2H | -CH₂- (alcohol) | The benzylic protons of the alcohol group will appear as a singlet. |
| ~2.0-3.0 | br s | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~140-138 | C (ipso, phenyl, attached to CH₂-pyrazole) & C (ipso, phenyl, attached to CH₂OH) |
| ~139 | C-5 (pyrazole) |
| ~129 | C-3 (pyrazole) |
| ~129-126 | CH (phenyl) |
| ~106 | CH (C-4, pyrazole) |
| ~64 | -CH₂- (alcohol) |
| ~55 | -CH₂- (benzyl) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600, 1480 | Medium-Weak | C=C stretch (aromatic) |
| 1550-1500 | Medium | C=N stretch (pyrazole) |
| 1250-1000 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment |
| 174 | [M]⁺ (Molecular ion) |
| 156 | [M - H₂O]⁺ |
| 107 | [M - C₃H₃N₂]⁺ (loss of pyrazole) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
| 77 | [C₆H₅]⁺ (phenyl cation) |
| 68 | [C₃H₄N₂]⁺ (pyrazole cation) |
Potential Applications in Drug Discovery
The pyrazole core is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a multitude of therapeutic applications.[1] The title compound, [3-(1H-pyrazol-1-ylmethyl)phenyl]methanol, combines this active heterocycle with a flexible linker and a functional handle (the hydroxyl group), making it an attractive starting point for the synthesis of new chemical entities.
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Anti-inflammatory and Analgesic Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a pyrazole ring. The structural features of this compound could be exploited to design novel cyclooxygenase (COX) inhibitors.
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Anticancer Agents: Pyrazole derivatives have shown promise as inhibitors of various protein kinases, which are key targets in cancer therapy. The hydroxyl group can be used for further derivatization to improve potency and selectivity.
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Antimicrobial Agents: The pyrazole nucleus is found in several compounds with antibacterial and antifungal activity. This molecule could serve as a scaffold for the development of new anti-infective agents.
The presence of the benzylic alcohol provides a convenient point for chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. For instance, the alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to an ether or an ester, to explore different interactions with biological targets.
Safety and Handling
While specific toxicity data for [3-(1H-pyrazol-1-ylmethyl)phenyl]methanol is unavailable, related compounds such as 1-benzyl-1H-pyrazole are harmful if swallowed or inhaled, and cause skin and eye irritation.[6] It is therefore recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol is a molecule of significant interest due to its incorporation of the pharmacologically relevant pyrazole scaffold. Although experimental data is scarce, this technical guide provides a detailed predictive overview of its chemical properties, a plausible synthetic route, and expected spectroscopic signatures. This information serves as a valuable resource for researchers in medicinal chemistry and drug discovery, providing a solid foundation for the future synthesis, characterization, and biological evaluation of this promising compound and its derivatives.
References
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MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]
-
PubChem. 1-Benzyl-1H-pyrazole | C10H10N2 | CID 3546441. [Link]
-
BMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
Sources
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-BENZYL-1H-PYRAZOLE | 10199-67-4 [chemicalbook.com]
- 3. 3-Hydroxybenzyl alcohol | 620-24-6 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. 1-Benzyl-1H-pyrazole | C10H10N2 | CID 3546441 - PubChem [pubchem.ncbi.nlm.nih.gov]
